molecular formula C10H9NO B3385159 N-(2-ethynylphenyl)acetamide CAS No. 61403-29-0

N-(2-ethynylphenyl)acetamide

Cat. No. B3385159
CAS RN: 61403-29-0
M. Wt: 159.18 g/mol
InChI Key: RQGNSKOYEKUEED-UHFFFAOYSA-N
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Description

“N-(2-ethynylphenyl)acetamide” is a type of organic compound known as an acetamide . Acetamides are amides derived from acetic acid, which contain the functional group -C(O)NH2. The “2-ethynylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an ethynyl group (a carbon-carbon triple bond, -C≡CH) attached to the second carbon of the ring .


Molecular Structure Analysis

The molecular structure of “N-(2-ethynylphenyl)acetamide” would consist of a phenyl ring with an ethynyl group attached to one of the carbons, and an acetamide group attached to the same carbon . The exact 3D structure would depend on the specific arrangement and orientation of these groups.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, closely related to N-(2-ethynylphenyl)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Research explored the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, utilizing Novozym 435 as a catalyst, highlighting its importance in pharmaceutical synthesis (Magadum & Yadav, 2018).

  • Synthesis of Anticancer Compounds : Studies on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveal its potential as an anticancer drug. The compound's synthesis, structure, and molecular docking analysis targeting the VEGFr receptor have been explored, demonstrating its potential in cancer therapy (Sharma et al., 2018).

Therapeutic Applications

  • Antiviral and Neuroprotective Effects : An anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects against Japanese encephalitis. The compound's therapeutic efficacy in treating this viral disease has been evaluated, indicating the potential of related compounds in antiviral therapies (Ghosh et al., 2008).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy) Acetamide Derivatives have been developed with significant anticancer, anti-inflammatory, and analgesic properties. These compounds show potential for therapeutic applications in various diseases, including cancer (Rani et al., 2014).

Material Science and Photovoltaic Applications

  • Photoinitiator for Polymer Networks : A study on 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, synthesized from thioxanthone and aminopropylisobutyl POSS, shows its application as a nano-photoinitiator for the preparation of PMMA hybrid networks. This demonstrates its utility in material science, particularly in polymer chemistry (Batibay et al., 2020).

Spectroscopic and Quantum Mechanical Studies

  • Study of Bioactive Compounds : Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, including photochemical and thermochemical modeling for potential use in photovoltaic cells, havebeen conducted. This research demonstrates the potential of these compounds in renewable energy technologies, highlighting their light-harvesting efficiency and electron injection properties (Mary et al., 2020).

Conformational Analysis in Medicinal Chemistry

  • Structural Analysis for Drug Design : The conformational analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid is crucial in understanding their pharmacological profile. Experimental and theoretical studies provide insights into the preferred conformers and intramolecular hydrogen contacts, aiding in the design of more effective pharmaceutical compounds (Kuznetsova et al., 2021).

Future Directions

The future directions for research on “N-(2-ethynylphenyl)acetamide” would depend on its potential applications. For example, if it were found to have bioactivity, it might be studied as a potential drug. Alternatively, if it had interesting chemical reactivity, it might be studied for use in synthetic chemistry .

properties

IUPAC Name

N-(2-ethynylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h1,4-7H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGNSKOYEKUEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437424
Record name N-(2-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethynylphenyl)acetamide

CAS RN

61403-29-0
Record name N-(2-ethynylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add a solution of potassium hydroxide (1.62 g, 28.8 mmol) in water (100 mL) dropwise to a rapidly stirred solution of N-(2-trimethylsilanylethynyl-phenyl)-acetamide (4.44 g, 19.2 mmol) in methanol (50 mL) and stir at room temperature for 4 hours. Concentrate, add brine to residue and extract with EtOAc (×3). Dry combined organic layers over MgSO4, concentrate, add CHCl3 and concentrate to get 2.82 g light yellow solid. Purify the residue by flash chromatography on silica gel eluting with 0-30% EtOAc/hexanes to afford the title compound (2.56 g, 84%). MS (IS) 160 (M+1)+.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
N-(2-trimethylsilanylethynyl-phenyl)-acetamide
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

The N-acetyl-2-ethynylaniline was prepared from 2-iodoacetanilide by Sonogashira coupling and using the same method as the synthesis of 2-ethynyl aniline. Afforded light brown solid 45% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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